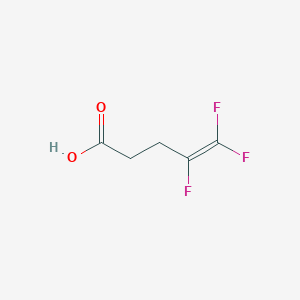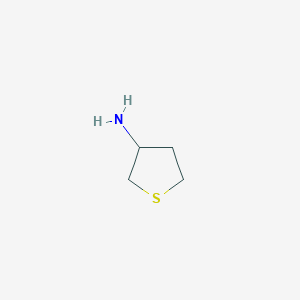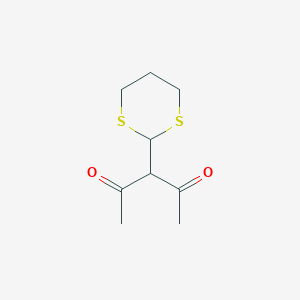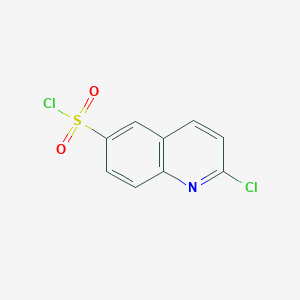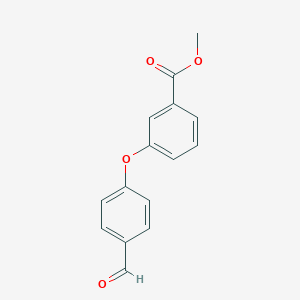
Imipenem-Monohydrat
Übersicht
Beschreibung
Imipenem ist ein synthetisches β-Lactam-Antibiotikum, das zur chemischen Klasse der Carbapeneme gehört. Es wurde Mitte der 1970er Jahre von den Merck-Wissenschaftlern Burton Christensen, William Leanza und Kenneth Wildonger entwickelt. Imipenem hat ein breites Wirkungsspektrum gegen aerobe und anaerobe, grampositive und gramnegative Bakterien. Es ist besonders wichtig für seine Aktivität gegen Pseudomonas aeruginosa und Enterococcus-Arten .
Herstellungsmethoden
Imipenem wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Thienamycin ausgehen, einem Naturstoff, der vom Bakterium Streptomyces cattleya produziert wirdDer letzte Schritt beinhaltet die Entschützung der Aminogruppe, um Imipenem zu erhalten .
In der industriellen Produktion wird Imipenem typischerweise in einem mehrstufigen Verfahren hergestellt, das Fermentation, Extraktion und Reinigung umfasst. Der Fermentationsprozess umfasst die Kultivierung von Streptomyces cattleya zur Produktion von Thienamycin, das dann chemisch modifiziert wird, um Imipenem zu produzieren .
Wissenschaftliche Forschungsanwendungen
Imipenem wird in der wissenschaftlichen Forschung aufgrund seiner breiten antibakteriellen Aktivität häufig eingesetzt. In der Chemie wird es als Modellverbindung zur Untersuchung der Mechanismen von β-Lactam-Antibiotika verwendet. In der Biologie wird es verwendet, um die Auswirkungen von Antibiotika auf die Synthese der bakteriellen Zellwand zu untersuchen. In der Medizin wird Imipenem zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt, darunter Atemwegs-, Haut-, Knochen-, gynäkologische, Harnwegs- und intraabdominale Infektionen sowie Sepsis und Endokarditis .
In der Industrie wird Imipenem zur Produktion anderer β-Lactam-Antibiotika und als Referenzstandard für die Qualitätskontrolle in der pharmazeutischen Herstellung verwendet .
Wirkmechanismus
Imipenem übt seine antibakterielle Wirkung durch Hemmung der Synthese der bakteriellen Zellwand aus. Dies geschieht durch Bindung an Penicillin-bindende Proteine (PBPs), die Enzyme, die an den letzten Stadien der Zellwandsynthese beteiligt sind. Diese Bindung verhindert die Vernetzung von Peptidoglykanketten, was zur Schwächung und letztendlich zur Lyse der bakteriellen Zellwand führt .
Wirkmechanismus
Target of Action
Imipenem primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for maintaining the structural integrity of the bacteria .
Mode of Action
Imipenem acts as an antimicrobial by inhibiting cell wall synthesis in various gram-positive and gram-negative bacteria . This inhibition is achieved by binding to PBPs, which disrupts the process of cell wall synthesis . As a result, the bacteria are unable to maintain their structural integrity, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by imipenem is the bacterial cell wall synthesis pathway . By binding to PBPs, imipenem inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis . This disruption in the pathway leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis .
Pharmacokinetics
Imipenem exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
- Absorption : Imipenem is administered intravenously, ensuring 100% bioavailability .
- Distribution : It is distributed throughout the body, with approximately 20% binding to human serum proteins .
- Metabolism : When administered alone, imipenem is metabolized in the kidneys by the enzyme dehydropeptidase I . However, it is usually co-administered with cilastatin, an inhibitor of dehydropeptidase I, to prevent this metabolism and increase the levels of imipenem in the urine .
- Excretion : Approximately 70% of the administered imipenem is recovered in the urine within 10 hours .
Result of Action
The primary result of imipenem’s action is the death of the bacteria. By inhibiting cell wall synthesis, imipenem causes the bacterial cell wall to weaken, leading to cell lysis and death . This makes imipenem effective against a wide range of gram-positive and gram-negative aerobic and anaerobic bacteria .
Biochemische Analyse
Biochemical Properties
Imipenem monohydrate plays a significant role in biochemical reactions. It acts as an antimicrobial through the inhibition of cell wall synthesis of various gram-positive and gram-negative bacteria . This inhibition of cell wall synthesis in gram-negative bacteria is attained by binding to penicillin-binding proteins (PBPs) .
Cellular Effects
Imipenem monohydrate has profound effects on various types of cells and cellular processes. It disrupts cell wall synthesis, which is crucial for the survival and function of bacterial cells . This disruption can influence cell signaling pathways, gene expression, and cellular metabolism, leading to the death of the bacteria .
Molecular Mechanism
The mechanism of action of Imipenem monohydrate involves its binding to PBPs, which are essential enzymes in the final step of cell wall synthesis . By binding to these proteins, Imipenem monohydrate inhibits the transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Vorbereitungsmethoden
Imipenem is synthesized through a series of chemical reactions starting from thienamycin, a natural product produced by the bacterium Streptomyces cattleyaThe final step involves the deprotection of the amino group to yield imipenem .
In industrial production, imipenem is typically produced in a multi-step process that includes fermentation, extraction, and purification. The fermentation process involves the cultivation of Streptomyces cattleya to produce thienamycin, which is then chemically modified to produce imipenem .
Analyse Chemischer Reaktionen
Imipenem durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Ammoniak .
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von Imipenem zur Bildung von Imipenem-Sulfoxid führen, während die Reduktion Imipenem-Alkohol liefern kann .
Vergleich Mit ähnlichen Verbindungen
Imipenem ähnelt anderen Carbapenem-Antibiotika wie Meropenem und Ertapenem. Meropenem hat eine höhere Aktivität gegen gramnegative Bakterien, während Ertapenem aufgrund einer stärkeren Bindung an Plasmaproteine eine längere Halbwertszeit aufweist . Im Gegensatz zu Imipenem ist Meropenem in Gegenwart von β-Lactamasen stabiler, was es gegen bestimmte resistente Bakterien effektiver macht .
Imipenem ist einzigartig in seiner breiten Aktivität und seiner Fähigkeit, in Kombination mit Cilastatin verwendet zu werden, um den Abbau durch renale Enzyme zu verhindern . Diese Kombination erhöht seine Wirksamkeit und verlängert seine Wirkdauer.
Ähnliche Verbindungen
- Meropenem
- Ertapenem
- Doripenem
- Biapenem
Eigenschaften
IUPAC Name |
(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKVGTPCRGIANV-ZXFLCMHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64221-86-9 (Parent), 64221-86-9 (anhydrous) | |
| Record name | Imipenem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2023143 | |
| Record name | Imipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imipenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.76e-01 g/L | |
| Record name | Imipenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Imipenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Imipenem acts as an antimicrobial through the inhibition of cell wall synthesis of various gram-positive and gram-negative bacteria. This inhibition of cell wall synthesis in gram-negative bateria is attained by binding to penicillin-binding proteins (PBPs). In E. coli and selected strains of P. aeruginosa, imipenem has shown to have the highest affinity to PBP-2, PBP-1a, and PBP-1b. This inhibition of PBPs prevents the bacterial cell from adding to the peptidoglycan polymer which forms the bacterial cell wall eventually leading to cell death. | |
| Record name | Imipenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
64221-86-9, 74431-23-5 | |
| Record name | Imipenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64221-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imipenem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imipenem | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01598 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | imipenem | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imipenem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIPENEM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q20IM7HE75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imipenem | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Imipenem exert its antibacterial activity?
A1: Imipenem exhibits its bactericidal effect by binding to penicillin-binding proteins (PBPs) in bacteria. These proteins are crucial for cell wall synthesis, particularly peptidoglycan cross-linking. By binding to PBPs, Imipenem disrupts this process, ultimately leading to bacterial cell death. [, ]
Q2: Imipenem is known as a "β-lactamase-stable" antibiotic. What does this mean?
A2: Imipenem is relatively resistant to breakdown by many β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics like penicillins and cephalosporins. This stability contributes to Imipenem's broad-spectrum activity against various bacterial species. [, ]
Q3: Are there any known mechanisms of resistance to Imipenem?
A3: Yes, despite its stability against many β-lactamases, several resistance mechanisms have emerged. These include:
- Production of metallo-β-lactamases: These enzymes, particularly those encoded by blaIMP and blaVIM genes, can hydrolyze Imipenem, rendering it ineffective. [, , , ]
- Reduced outer membrane permeability: Some bacteria decrease Imipenem uptake by altering their outer membrane proteins (porins), effectively reducing the drug's ability to reach its target PBPs. [, , ]
- Overexpression of efflux pumps: Certain efflux pumps can expel Imipenem from bacterial cells, reducing its intracellular concentration and effectiveness. []
- Alterations in PBPs: Mutations in PBPs can reduce their affinity for Imipenem, making the bacteria less susceptible to its action. []
Q4: Is there cross-resistance between Imipenem and other antibiotics?
A4: Yes, cross-resistance can occur, particularly with other β-lactam antibiotics. For instance, bacteria producing extended-spectrum β-lactamases (ESBLs) or carbapenemases might exhibit resistance to both Imipenem and other β-lactams. This cross-resistance poses a significant challenge in treating infections caused by such multidrug-resistant organisms. [, , ]
Q5: How does the presence of metallo-β-lactamases impact the treatment of bacterial infections with Imipenem?
A5: Metallo-β-lactamases, encoded by genes like blaIMP and blaVIM, are particularly concerning because they can hydrolyze carbapenems like Imipenem, rendering them ineffective. The presence of these enzymes in clinical isolates significantly limits treatment options, as bacteria harboring these genes often display multidrug resistance. Monitoring the prevalence of these genes is crucial for guiding appropriate antibiotic therapy and implementing infection control measures. [, , ]
Q6: What is the significance of combining Imipenem with Cilastatin for clinical use?
A6: Imipenem is formulated with Cilastatin, a renal dehydropeptidase inhibitor. Cilastatin prevents the breakdown of Imipenem in the kidneys by dehydropeptidase-I, thereby increasing its concentration and efficacy. [, ]
Q7: What are the typical clinical applications of Imipenem?
A7: Imipenem is a broad-spectrum antibiotic effective against a wide range of gram-positive and gram-negative bacteria. It is often reserved for treating severe infections, particularly those caused by multidrug-resistant organisms. Common clinical applications include:
- Lower respiratory tract infections []
- Urinary tract infections []
- Intra-abdominal infections []
- Bacteremia [, ]
- Meningitis [, ]
Q8: Are there specific challenges in using Imipenem in critically ill patients?
A8: Yes, critically ill patients, particularly those with acute renal failure undergoing continuous venovenous hemofiltration, might require dose adjustments for Imipenem. This is because Imipenem is primarily eliminated by the kidneys, and its clearance can be affected by renal function and hemofiltration. Monitoring drug levels in these patients is crucial for optimizing therapy and minimizing the risk of toxicity. []
Q9: Does the use of Imipenem affect the gut microbiota?
A9: Yes, like many broad-spectrum antibiotics, Imipenem can significantly impact the composition of the gut microbiota. Studies have shown that Imipenem treatment can lead to a marked decrease in both aerobic and anaerobic bacteria in the gut. []
Q10: Are there any reported cases of acute eosinophilic pneumonia associated with Imipenem/Cilastatin therapy?
A10: While rare, cases of acute eosinophilic pneumonia have been reported in association with Imipenem/Cilastatin use. This adverse effect typically manifests as acute respiratory distress shortly after initiating antibiotic therapy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)

